
2-Amino-4-hydroxypyridine
Overview
Description
2-Amino-4-hydroxypyridine is an organic compound with the molecular formula C5H6N2O. It is a pale yellow solid that is slightly soluble in water and various organic solvents. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-hydroxypyridine can be synthesized through the reduction of pyridine-2,6-dione. The process involves dissolving pyridine-2,6-dione in an alcohol solvent, adding ammonia and hydrogen gas, and reacting under appropriate temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves catalytic hydrogenation. This method ensures high yields and purity of the final product. The reaction typically takes place in a reactor where pyridine-2,6-dione is subjected to hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different aminopyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of aminopyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
2-AHP serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Notably, it is involved in developing drugs targeting neurological disorders, such as nitric oxide synthase (nNOS) inhibitors. Recent studies have demonstrated that modifications to the 2-AHP scaffold can lead to compounds with enhanced potency and selectivity against nNOS, which is vital for treating neurodegenerative diseases .
Case Study: nNOS Inhibitors
A series of 2-amino-4-substituted pyridines were synthesized, leading to potent human nNOS inhibitors with improved pharmacokinetic properties. For instance, one compound exhibited an inhibition constant () of 23 nM and high membrane permeability, making it a promising candidate for further development .
Agrochemical Formulations
Enhancement of Pesticide Efficacy
In agrochemicals, 2-AHP is utilized to enhance the efficacy of pesticides and herbicides. Its incorporation into formulations has been shown to improve crop yields significantly by increasing the effectiveness of active ingredients against pests and diseases .
Analytical Chemistry
Reagent for Metal Ion Detection
2-AHP acts as a reagent in analytical methods for detecting and quantifying metal ions in environmental samples. Its ability to form stable complexes with various metal ions makes it valuable for environmental monitoring and quality control in different industries .
Material Science
Improvement of Polymer Properties
In material science, 2-AHP is incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is crucial for developing advanced materials used in various industrial applications .
Biochemical Research
Studies on Enzyme Inhibition
Researchers utilize 2-AHP in studies related to enzyme inhibition and metabolic pathways. Its role in understanding biological processes contributes significantly to advancing biochemical knowledge and therapeutic strategies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxypyridine involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The compound’s hydroxyl and amino groups play a crucial role in its binding affinity and specificity. These interactions can lead to the modulation of enzymatic activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxypteridine: Similar in structure but contains an additional nitrogen atom in the ring, making it a pteridine derivative.
2-Amino-3-hydroxypyridine: Differing by the position of the hydroxyl group, which is at the third position instead of the fourth.
Uniqueness
2-Amino-4-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Biological Activity
2-Amino-4-hydroxypyridine is a significant compound within the pyridine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features an amino group and a hydroxyl group attached to a pyridine ring, contributing to its reactivity and biological activity. Its structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent, neuroprotective compound, and inhibitor of specific enzymes.
1. Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound derivatives against several cancer cell lines. For instance:
- Cytotoxicity Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxic activity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. The most potent compounds showed IC50 values comparable to standard chemotherapeutics like doxorubicin .
Compound | Cell Line Tested | IC50 (µM) | Comparison Drug |
---|---|---|---|
Compound 1 | MCF-7 | 5.0 | Doxorubicin |
Compound 4 | HepG2 | 3.5 | Doxorubicin |
2. Neuroprotective Effects
Research indicates that this compound can selectively block potassium channels, which may lead to neuroprotective outcomes. In animal models, administration of this compound resulted in reduced convulsions and improved neurological function following induced seizures .
3. Enzyme Inhibition
The compound has been identified as a potential inhibitor of various kinases, including those involved in cancer progression:
- EGFR Inhibition : A derivative of this compound was synthesized and found to effectively inhibit the epidermal growth factor receptor (EGFR), particularly in non-small cell lung cancer cells. This compound exhibited superior potency compared to existing inhibitors like Osimertinib .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : By binding to the ATP-binding site of kinases such as EGFR, it disrupts downstream signaling pathways crucial for cancer cell proliferation.
- Ion Channel Modulation : The selective blockade of K+ channels alters neuronal excitability, which can mitigate seizure activity.
Case Studies
Several case studies have documented the effects of this compound in preclinical settings:
- Study on Cancer Cell Lines : A comprehensive evaluation involving multiple derivatives showed that certain modifications at the 4-position enhanced cytotoxicity against various cancer types, suggesting a structure-activity relationship that could guide future drug design .
- Neurotoxicity Assessment : Investigations into the neurotoxic potential revealed that while some derivatives exhibited beneficial neuroprotective effects, others caused significant adverse reactions in animal models, emphasizing the need for careful dose optimization .
Properties
IUPAC Name |
2-amino-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5-3-4(8)1-2-7-5/h1-3H,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNIMNQVKVPZES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356256 | |
Record name | 2-amino-4-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33623-18-6, 33631-05-9 | |
Record name | 2-Amino-4(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33623-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-4-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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